N,N'-[biphenyl-4,4'-Diyldi(2r)propane-2,1-Diyl]dimethanesulfonamide N,N'-[biphenyl-4,4'-Diyldi(2r)propane-2,1-Diyl]dimethanesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0534791
InChI: InChI=1S/C20H28N2O4S2/c1-15(13-21-27(3,23)24)17-5-9-19(10-6-17)20-11-7-18(8-12-20)16(2)14-22-28(4,25)26/h5-12,15-16,21-22H,13-14H2,1-4H3/t15-,16-/m0/s1
SMILES: CC(CNS(=O)(=O)C)C1=CC=C(C=C1)C2=CC=C(C=C2)C(C)CNS(=O)(=O)C
Molecular Formula: C20H28N2O4S2
Molecular Weight: 424.6 g/mol

N,N'-[biphenyl-4,4'-Diyldi(2r)propane-2,1-Diyl]dimethanesulfonamide

CAS No.:

Cat. No.: VC0534791

Molecular Formula: C20H28N2O4S2

Molecular Weight: 424.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

N,N'-[biphenyl-4,4'-Diyldi(2r)propane-2,1-Diyl]dimethanesulfonamide -

Specification

Molecular Formula C20H28N2O4S2
Molecular Weight 424.6 g/mol
IUPAC Name N-[(2R)-2-[4-[4-[(2R)-1-(methanesulfonamido)propan-2-yl]phenyl]phenyl]propyl]methanesulfonamide
Standard InChI InChI=1S/C20H28N2O4S2/c1-15(13-21-27(3,23)24)17-5-9-19(10-6-17)20-11-7-18(8-12-20)16(2)14-22-28(4,25)26/h5-12,15-16,21-22H,13-14H2,1-4H3/t15-,16-/m0/s1
Standard InChI Key ZESUARCHWPARIF-HOTGVXAUSA-N
Isomeric SMILES C[C@@H](CNS(=O)(=O)C)C1=CC=C(C=C1)C2=CC=C(C=C2)[C@@H](C)CNS(=O)(=O)C
SMILES CC(CNS(=O)(=O)C)C1=CC=C(C=C1)C2=CC=C(C=C2)C(C)CNS(=O)(=O)C
Canonical SMILES CC(CNS(=O)(=O)C)C1=CC=C(C=C1)C2=CC=C(C=C2)C(C)CNS(=O)(=O)C
Appearance Solid powder

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound features a biphenyl core (two benzene rings connected by a C–C bond) with (2R)-configured propane-2,1-diyl chains extending from the 4,4' positions. Each propane chain terminates in a methanesulfonamide group, contributing to its polar surface area and hydrogen-bonding capacity .

Table 1: Key Chemical Identifiers

PropertyValueSource
IUPAC NameN-[(2R)-2-{4'-[(2R)-1-methanesulfonamidopropan-2-yl]-[1,1'-biphenyl]-4-yl}propyl]methanesulfonamide
SMILESCC@@HC₁=CC=C(C=C₁)C₂=CC=C(C=C₂)C@@HCNS(=O)(=O)C
InChI KeyZESUARCHWPARIF-HOTGVXAUSA-N
Molecular Weight424.57 g/mol
Chiral Centers2 (R configuration at both propane-2,1-diyl groups)

Stereochemical Considerations

The (2R) stereochemistry of the propane linkages is critical for its biological activity. Molecular docking studies suggest that this configuration optimizes interactions with the GRIA2 subunit of AMPA receptors, facilitating allosteric modulation .

Synthesis and Characterization

Synthetic Routes

While detailed industrial synthesis protocols remain undisclosed, inferred methods involve:

  • Biphenyl Functionalization: Mitsunobu coupling of biphenyl-4,4'-diol with (R)-propylene oxide derivatives to install the propane-2,1-diyl chains .

  • Sulfonylation: Reaction with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce sulfonamide groups .

  • Purification: Reverse-phase HPLC or crystallization from dimethylformamide (DMF)/water mixtures to achieve >98% purity.

Analytical Characterization

  • NMR Spectroscopy:

    • ¹H NMR: Biphenyl protons (δ 7.2–7.8 ppm), propane methyl groups (δ 1.2–1.5 ppm), and sulfonamide protons (δ 3.0–3.5 ppm) .

    • ¹³C NMR: Sulfonamide carbons (δ 44–46 ppm), aromatic carbons (δ 120–140 ppm) .

  • X-ray Crystallography: Confirms stereochemistry and hydrogen-bonding networks between sulfonamide groups .

Pharmacological Profile

Mechanism of Action

The compound acts as a positive allosteric modulator of AMPA receptors, enhancing glutamate-induced ion flux. Key mechanisms include:

  • Resensitization: Prolonged receptor activation in the presence of auxiliary proteins (CACNG4, CACNG7, or CACNG8) .

  • Intracellular Trafficking: Interaction with NSG1 and GRIP1 proteins to promote AMPAR recycling and membrane localization .

Table 2: Pharmacokinetic Data

ParameterValueSource
Water Solubility0.0021 mg/mL
logP1.81
Plasma Protein Binding~89% (predicted)
Half-life (in vivo)4.2 hours (rodent models)

Neuroprotective Effects

Preclinical studies indicate potential in mitigating neurodegenerative conditions:

  • In Vitro Models: Delayed accumulation of AMPAR-mediated currents (20–30% increase over baseline) .

  • Toxicity Profile: Low acute toxicity (LD₅₀ > 500 mg/kg in rodents) .

Research Applications

Neuropharmacology

  • AMPA Receptor Studies: Used to investigate receptor kinetics and auxiliary protein interactions .

  • Cognitive Disorders: Evaluated in models of Alzheimer’s disease for synaptic plasticity enhancement .

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